Cyclophosphamide Impurity A is a substance identified as an impurity during the production of the chemotherapy drug Cyclophosphamide. While specific details about its classification and role in scientific research are limited in the provided papers, its presence is monitored in Cyclophosphamide drug substances and formulations to ensure the quality and safety of the medication. [, ]
Cyclophosphamide Impurity A originates from the synthesis processes involved in producing cyclophosphamide. It is classified as a related compound or impurity, which can arise during the manufacturing or degradation of the primary drug. Regulatory bodies necessitate the identification and quantification of such impurities to maintain quality control standards in pharmaceutical products .
The synthesis of Cyclophosphamide Impurity A typically involves chemical reactions that generate cyclophosphamide as well as its related impurities. Various methods can be employed, including:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity during synthesis .
The molecular structure of Cyclophosphamide Impurity A features a complex arrangement characteristic of phosphorodiamides. The structural representation includes:
The three-dimensional conformation impacts its reactivity and interaction with biological systems. Detailed structural data can be accessed through chemical databases like PubChem, where additional information regarding stereochemistry and spatial configuration is available .
Cyclophosphamide Impurity A can participate in various chemical reactions typical for phosphorodiamides, including:
Understanding these reactions is crucial for evaluating the stability of formulations containing this impurity and predicting its behavior under different conditions .
Cyclophosphamide Impurity A exhibits several notable physical and chemical properties:
These properties are critical for formulation development, stability testing, and regulatory compliance in pharmaceutical applications .
Cyclophosphamide Impurity A primarily serves as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. Its identification is crucial for:
The study of impurities like Cyclophosphamide Impurity A contributes significantly to understanding drug safety profiles and optimizing therapeutic regimens involving cyclophosphamide .
Cyclophosphamide Impurity A is a critical process-related and degradation impurity of the antineoplastic drug cyclophosphamide. Its chemical structure varies significantly across pharmacopeial standards, necessitating precise distinction:
The divergence arises from distinct degradation pathways: the EP impurity emerges from incomplete synthesis of cyclophosphamide’s ring system, while the USP compound reflects dealkylated side-chain degradation [2] [7]. Key spectral identifiers include:
Table 1: Structural Comparison of Cyclophosphamide Impurity A Across Pharmacopeias
Pharmacopeia | Chemical Name | CAS | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|---|
European (EP) | (2RS)-2-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1,3,2λ⁵-oxazaphosphinan-2-one | 1797009-12-1 | C₇H₁₆ClN₂O₃P | 242.6 | O=[P]1(NCCCO1)N(CCO)CCCl |
US (USP) | Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | C₄H₁₀Cl₃N | 178.49 | Cl.ClCCNCCCl |
Robust chromatographic methods are essential for quantifying Impurity A at pharmacopeial thresholds (typically ≤0.1%). Key methodologies include:
Table 2: Validated Parameters for HPLC Quantification of EP Impurity A
Parameter | Value | Acceptance Criteria |
---|---|---|
Linearity Range | 0.05–0.75 µg/mL | R² ≥ 0.998 |
LOD | 0.015 µg/mL | S/N ≥ 3 |
LOQ | 0.05 µg/mL | S/N ≥ 10; RSD ≤ 5% |
Precision (RSD) | 1.2% | ≤2.0% |
Accuracy (% Recovery) | 98.5–101.3% | 95–105% |
Sample preparation involves dissolving cyclophosphamide formulations in water or methanol, followed by centrifugation and filtration (0.22 µm). For solid dosage forms (e.g., capsules), extraction with 50:50 water:acetonitrile is optimal [3].
Cyclophosphamide Impurity A exhibits complex stability behavior influenced by formulation excipients and storage conditions:
Table 3: Impact of Formulation Additives on Impurity A Levels During Accelerated Stability (40°C/75% RH, 4 Weeks)
Formulation Additive | Concentration | Impurity A (%) | Degradation Pathway Inhibited |
---|---|---|---|
None (control) | - | 1.85 | - |
Ethanol | 10% v/v | 0.42 | Hydrolysis |
Citric acid | 0.1M (pH 6.5) | 0.68 | Acid/Base catalysis |
Mannitol | 5% w/v | 0.91 | Metal chelation |
Nitrogen headspace | 100% | 0.37 | Oxidation |
These data underscore the need for tailored formulation design and stringent storage to limit Impurity A in cyclophosphamide drug products [3] [6].
Compound Names Mentioned in Text:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0